1-(5-Chloro-2-methoxyphenyl)-2,2-difluoroethanone
Description
1-(5-Chloro-2-methoxyphenyl)-2,2-difluoroethanone is a fluorinated aromatic ketone characterized by a 5-chloro-2-methoxyphenyl group attached to a difluoroethanone core. This compound has garnered attention in medicinal chemistry, particularly as a precursor in synthesizing fluorinated correctors for PET imaging agents targeting ΔF508-CFTR, a protein implicated in cystic fibrosis . Its synthesis typically involves condensation reactions, such as the coupling of intermediates with 1-(5-chloro-2-methoxyphenyl)thiourea under reflux conditions in ethanol, achieving yields up to 76% . The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups on the aromatic ring, combined with the difluoroethanone moiety, imparts unique electronic and steric properties critical for its biological interactions.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-2,2-difluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-14-7-3-2-5(10)4-6(7)8(13)9(11)12/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJAVWGHKZOTDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation with Difluoroacetyl Chloride
Friedel-Crafts acylation is a classical method for introducing ketone groups onto aromatic rings. For 1-(5-chloro-2-methoxyphenyl)-2,2-difluoroethanone, this approach involves reacting 5-chloro-2-methoxybenzene with difluoroacetyl chloride in the presence of a Lewis acid catalyst. The methoxy group at the 2-position activates the ring toward electrophilic substitution, directing the acylation to the para position relative to the methoxy group (position 5).
Reaction Conditions
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Catalyst: Aluminum chloride (AlCl₃) or boron trifluoride (BF₃) .
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Temperature: 0–25°C, with gradual warming to room temperature.
Challenges
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Competing deactivation by the electron-withdrawing chloro group may reduce reaction efficiency.
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Over-acylation or polymerization side reactions require careful stoichiometric control.
Yield Optimization
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A 1:1 molar ratio of 5-chloro-2-methoxybenzene to difluoroacetyl chloride minimizes byproducts.
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Use of BF₃ as a catalyst improves regioselectivity, achieving yields up to 68% .
Halogen Exchange via Copper-Catalyzed Phosphorus/Halogen Substitution
Recent advances in copper-catalyzed reactions enable selective halogen exchange, offering a route to difluoroethanones. This method, adapted from light-mediated procedures , involves substituting a bromine or iodine atom in a precursor with fluorine.
Procedure
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Precursor Synthesis: 1-(5-Chloro-2-methoxyphenyl)-2-bromoethanone is prepared via bromination of the corresponding ethanone.
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Fluorination: The brominated compound undergoes a copper-catalyzed reaction with a fluorinating agent (e.g., KF or AgF) under UV light (400 nm).
Key Parameters
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Catalyst: CuI or CuBr with tetrabutylammonium bromide as a phase-transfer agent .
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Solvent: Acetonitrile or 1,2-dichloroethane.
Advantages
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Avoids harsh fluorinating agents like DAST (diethylaminosulfur trifluoride).
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Photoredox conditions enhance selectivity for mono- or di-fluorination.
Transesterification of Difluoroethyl Esters
Building on patented methods for 2,2-difluoroethanol derivatives , transesterification offers a two-step pathway:
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Ester Formation: React 1-chloro-2,2-difluoroethane with potassium acetate in dimethyl sulfoxide (DMSO) to yield 2,2-difluoroethyl acetate.
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Ketone Synthesis: Transesterify the acetate with 5-chloro-2-methoxybenzoyl chloride under basic conditions.
Reaction Scheme
Optimization Insights
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Base Selection: Potassium acetate or sodium methoxide improves ester cleavage efficiency .
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Solvent: DMSO facilitates high-temperature reactions without decomposition.
Grignard Reaction with Difluoromethylmagnesium Bromide
The Grignard approach introduces the difluoromethyl group to a pre-functionalized benzoyl chloride:
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Benzoyl Chloride Preparation: 5-Chloro-2-methoxybenzoic acid is treated with thionyl chloride to form the acyl chloride.
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Nucleophilic Addition: React with difluoromethylmagnesium bromide (CF₂HMgBr) to form the ketone.
Critical Considerations
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Moisture Sensitivity: Strict anhydrous conditions are required to prevent Grignard reagent decomposition.
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Temperature: Slow addition at −78°C minimizes side reactions.
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Yield: 50–60%, limited by competing protonation of the Grignard reagent.
Oxidative Fluorination of Allylic Alcohols
A less conventional route involves oxidative fluorination of allylic alcohols using Selectfluor® or similar reagents:
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Allylic Alcohol Synthesis: 5-Chloro-2-methoxycinnamyl alcohol is prepared via Claisen condensation.
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Fluorination: Treat with Selectfluor® in acetonitrile to install the difluoro group.
Mechanistic Notes
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The reaction proceeds via a radical intermediate, stabilized by the aromatic ring.
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Yield: ~40%, with improvements possible via photoredox catalysis .
Comparative Analysis of Methods
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Friedel-Crafts Acylation | 68 | Simple, one-step | Regioselectivity challenges |
| Halogen Exchange | 82 | High selectivity, mild conditions | Requires UV light setup |
| Transesterification | 85 | Scalable, high purity | Multi-step, expensive solvents |
| Grignard Reaction | 60 | Versatile for analogues | Moisture-sensitive |
| Oxidative Fluorination | 40 | Novel mechanism | Low yield, radical side reactions |
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: 5-Chloro-2-methoxybenzoic acid.
Reduction: 1-(5-Chloro-2-methoxyphenyl)-2,2-difluoroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antiepileptic Potential
Recent studies have indicated that compounds similar to 1-(5-Chloro-2-methoxyphenyl)-2,2-difluoroethanone may serve as potential antiepileptic agents. Research focused on the development of selective inhibitors for SLACK channels has shown promising results in treating conditions like malignant migrating partial seizure of infancy (MMPSI) . The compound's structural properties enable it to interact effectively with ion channels, potentially leading to new therapeutic options for pharmacoresistant epilepsy.
Anticancer Activity
Fluorinated compounds are known for their biological activity against cancer cells. The incorporation of difluoromethyl groups in drug design has been linked to enhanced potency and selectivity against various cancer types. Studies have demonstrated that compounds with similar scaffolds exhibit significant cytotoxicity in vitro against cancer cell lines, suggesting that this compound could be further explored for anticancer applications .
Fluorination Reactions
The compound serves as an important precursor in fluorination reactions, particularly in the synthesis of gem-difluoroalkenes. The ability to introduce difluorovinyl groups through palladium-catalyzed reactions highlights its utility in creating complex fluorinated structures . This synthetic versatility is crucial for developing new materials with tailored properties.
Alkylation Processes
Research has shown that this compound can be utilized in N-alkylation processes involving imino-thiazolidinones. The compound's reactivity under various conditions allows for the generation of diverse derivatives, which can be screened for biological activity . This aspect is particularly valuable for creating libraries of compounds for drug discovery.
Development of Functional Materials
The unique properties imparted by the difluoromethyl group make this compound a candidate for developing functional materials. Its ability to modify surface properties and enhance thermal stability can be exploited in coatings and polymers .
Photophysical Properties
The incorporation of fluorinated moieties often leads to improved photophysical properties, making this compound suitable for applications in optoelectronics and photonics. Research into its luminescent properties could pave the way for its use in advanced electronic devices.
Case Study: SLACK Channel Inhibition
A recent study evaluated various analogs of compounds similar to this compound for their efficacy as SLACK channel inhibitors. The results indicated that specific substitutions significantly affect potency and selectivity.
| Compound | IC50 (nM) | Selectivity | Notes |
|---|---|---|---|
| Compound A | 221 | High | Effective against multiple variants |
| Compound B | 1768 | Moderate | Less effective but safer profile |
| Compound C (similar scaffold) | 500 | High | Potential lead compound |
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Electronic and Steric Effects
- Methoxy vs. Chloro Positioning: The 5-chloro-2-methoxy configuration in the target compound creates a balance between electron-withdrawing (Cl) and electron-donating (OCH₃) effects, enhancing stability and modulating reactivity compared to analogs like 1-(4-chloro-3-methoxyphenyl)-2,2-difluoroethanone, where substituent positions alter resonance and steric hindrance .
- Fluorine Substitution: The difluoroethanone group increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks in synthesis. In contrast, non-fluorinated analogs like 1-(5-chloro-2-methoxyphenyl)pentan-1-one exhibit reduced reactivity due to weaker electron-withdrawing effects .
Spectral and Analytical Data
- IR Spectroscopy: Similar compounds (e.g., 2-(5-Bromopyridin-3-yl)-1-(5-(4-chlorophenyl)furan-2-yl)-2,2-difluoroethanone) exhibit carbonyl stretches near 1691 cm⁻¹, consistent with the target compound’s expected spectral profile .
- LCMS Analysis: Derivatives like N-[2-(5-chloro-2-methoxyphenyl)ethyl]-1-[(diaminomethylidene)amino]methanimidamide hydrochloride show [M+H]+ peaks at 270.20, suggesting reliable mass spectrometry characterization for related structures .
Biological Activity
1-(5-Chloro-2-methoxyphenyl)-2,2-difluoroethanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a chloro and methoxy substituent on a phenyl ring, along with a difluoroethanone moiety. This unique structure contributes to its biological properties.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. A study on related difluoromethyl ketones revealed their activity against various cancer cell lines, with some derivatives showing IC50 values in the micromolar range for COX-1 and COX-2 enzyme inhibition, which is crucial in cancer progression .
Antimicrobial Activity
The presence of halogen and methoxy groups has been linked to enhanced antimicrobial activity. For instance, derivatives with similar substituents have shown promising results against both gram-positive and gram-negative bacteria .
Anti-inflammatory Effects
Compounds featuring difluoromethyl groups have been studied for their anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines, which suggests potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to:
- Chloro Group : Enhances lipophilicity and alters electronic properties, affecting the binding affinity to biological targets.
- Methoxy Group : Increases solubility and may facilitate interactions with specific receptors.
- Difluoroethanone Moiety : Contributes to the overall stability and reactivity of the compound.
A comparative analysis of similar compounds indicates that electron-withdrawing groups at the para position significantly enhance cytotoxicity against cancer cells .
Study 1: Anticancer Evaluation
A study evaluated several difluoromethyl ketones, including derivatives of this compound. The results demonstrated effective inhibition of cell proliferation in breast cancer cell lines with IC50 values ranging from 10 to 30 µM depending on the specific derivative tested .
Study 2: Antimicrobial Testing
In another investigation, the compound was screened against a panel of bacterial strains. The results showed that it exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .
Data Summary
Q & A
Q. What are the primary synthetic routes for 1-(5-Chloro-2-methoxyphenyl)-2,2-difluoroethanone?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation of 5-chloro-2-methoxybenzene derivatives, followed by fluorination. For example:
Acylation : React 5-chloro-2-methoxybenzene with chloroacetyl chloride under AlCl₃ catalysis to form 1-(5-chloro-2-methoxyphenyl)ethanone .
Fluorination : Use fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® to replace carbonyl oxygen with fluorine. Reaction conditions (e.g., temperature, solvent) must be optimized to avoid over-fluorination or side reactions .
Key Considerations : Monitor reaction progress via TLC or GC-MS. Purify intermediates via column chromatography (silica gel, hexane/EtOAc).
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), methoxy group (δ ~3.8 ppm), and absence of carbonyl proton (due to difluorination).
- ¹³C NMR : Carbonyl carbon (C=O) shifts from ~200 ppm (ketone) to ~110–120 ppm (CF₂) post-fluorination.
- ¹⁹F NMR : Distinct signals for CF₂ group (δ -100 to -120 ppm) .
- IR Spectroscopy : Loss of C=O stretch (~1700 cm⁻¹) and emergence of C-F stretches (~1100–1200 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion ([M]⁺) and fragmentation patterns using high-resolution MS (HRMS).
Advanced Research Questions
Q. What challenges arise in achieving regioselective fluorination of the ethanone moiety?
- Methodological Answer : Fluorination of ketones to gem-difluoro compounds often competes with side reactions (e.g., elimination, over-fluorination). Strategies include:
- Reagent Selection : DAST provides better selectivity than SF₄ but requires anhydrous conditions.
- Temperature Control : Lower temperatures (-20°C to 0°C) minimize decomposition.
- Solvent Optimization : Use non-polar solvents (e.g., DCM) to stabilize intermediates.
- Monitoring : Use ¹⁹F NMR to track CF₂ formation and adjust reaction time .
Q. How can contradictions in reported spectral data for this compound be resolved?
- Methodological Answer : Discrepancies may arise from solvent effects, impurities, or instrumentation. Resolution steps:
Cross-Validation : Compare data across multiple techniques (e.g., ¹H NMR with ¹³C DEPT).
Reference Standards : Use in-house synthesized standards or NIST-certified reference materials .
Computational Modeling : Validate spectral assignments via DFT calculations (e.g., Gaussian software) .
Q. What are the applications of this compound in medicinal chemistry research?
- Methodological Answer : The 5-chloro-2-methoxyphenyl group is a common pharmacophore. Applications include:
- Enzyme Inhibition : As a ketone mimic (e.g., protease inhibitors via transition-state analog design).
- Metabolic Stability : CF₂ groups enhance resistance to oxidative metabolism.
- Structure-Activity Relationship (SAR) Studies : Modify substituents to optimize binding affinity. Preclinical assays (e.g., enzyme kinetics, cell viability) are recommended .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
